molecular formula C9H11NO2S B7836430 2-(2-Aminoethylthio)benzoic acid

2-(2-Aminoethylthio)benzoic acid

Cat. No.: B7836430
M. Wt: 197.26 g/mol
InChI Key: QMPRDIBFLDNMPD-UHFFFAOYSA-N
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Description

2-(2-Aminoethylthio)benzoic acid is a synthetic organic compound of interest in biochemical and pharmaceutical research. It features a benzoic acid scaffold linked to a 2-aminoethylthio side chain, creating a unique molecular structure with a thioether bridge and primary amine functionality. This combination suggests potential for metal chelation or serving as a key intermediate in synthesizing more complex molecules, such as enzyme inhibitors or receptor ligands. Researchers may utilize this compound as a building block in organic synthesis, particularly for constructing heterocyclic compounds or in the development of compounds with potential biological activity. The presence of both carboxylic acid and primary amine groups makes it a versatile precursor for amide bond formation, a fundamental reaction in peptide and protein chemistry . This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-aminoethylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPRDIBFLDNMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329957
Record name 2-(2-aminoethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14943-94-3
Record name 2-(2-aminoethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 60°C to 100°C. A molar ratio of 1:1.2 (aryl halide to thiol) ensures complete conversion, while excess base neutralizes the generated hydrogen halide. Kinetic studies indicate that reaction completion requires 12–24 hours, with yields averaging 65–75%.

Table 1: Optimization Parameters for Nucleophilic Substitution

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature80°CBalances reaction rate and side reactions
BaseTriethylamineEfficient HX scavenger
Reaction Time18 hoursEnsures >95% conversion

Mechanistic Insights

The mechanism proceeds via a two-step pathway:

  • Deprotonation of 2-aminoethanethiol by the base to generate a thiolate anion.

  • SNAr (nucleophilic aromatic substitution) at the electron-deficient aromatic ring, facilitated by the electron-withdrawing carboxylic acid group.

Side reactions, such as oxidation of the thiol to disulfide, are mitigated by conducting the reaction under inert atmosphere.

Protection-Deprotection Strategy with Boc-Aminoethylthio Intermediates

To prevent undesired side reactions at the amine group, a protection-deprotection approach using tert-butoxycarbonyl (Boc) chemistry is employed. This method is particularly useful when the synthesis requires subsequent functionalization of the amino group.

Synthesis of Boc-Protected Intermediate

The Boc-protected derivative, 2-[(2-(tert-butoxycarbonylamino)ethyl)thio]benzoic acid , is synthesized by reacting 2-mercaptobenzoic acid with N-Boc-2-aminoethyl methanesulfonate in the presence of a mild base like DBU (1,8-diazabicycloundec-7-ene). The reaction proceeds in anhydrous DMF at room temperature, achieving yields of 80–85%.

Key Reaction:

2-Mercaptobenzoic acid+N-Boc-2-aminoethyl mesylateDBU, DMFBoc-protected intermediate\text{2-Mercaptobenzoic acid} + \text{N-Boc-2-aminoethyl mesylate} \xrightarrow{\text{DBU, DMF}} \text{Boc-protected intermediate}

Deprotection with Trifluoroacetic Acid (TFA)

The Boc group is cleaved using TFA in dichloromethane (DCM), yielding the target compound. Deprotection is typically complete within 2 hours at room temperature, with subsequent purification via lyophilization to remove TFA residues. This step achieves near-quantitative yields (95–98%).

Advantages:

  • Prevents amine oxidation during synthesis.

  • Enables modular functionalization of the amino group post-deprotection.

Modification of Hydroxyethyl Precursors via Mesylation and Thiolation

An alternative route involves converting a hydroxyethyl-substituted benzoic acid derivative into the corresponding thiol. This method is advantageous when starting materials with hydroxyl groups are readily available.

Mesylation of Hydroxyethyl Group

The hydroxyl group in 2-(2-hydroxyethylthio)benzoic acid is activated by mesylation using methanesulfonyl chloride (MsCl) in the presence of DMAP (4-dimethylaminopyridine). The reaction is conducted in anhydrous DCM at 0°C to minimize side reactions, yielding the mesylate intermediate.

Reaction Scheme:

2-(2-Hydroxyethylthio)benzoic acidMsCl, DMAPMesylate intermediate\text{2-(2-Hydroxyethylthio)benzoic acid} \xrightarrow{\text{MsCl, DMAP}} \text{Mesylate intermediate}

Displacement with Ammonia

The mesylate intermediate undergoes nucleophilic displacement with aqueous ammonia or ammonium hydroxide, replacing the mesyl group with an amine. This step is performed in tetrahydrofuran (THF) at 50°C for 6 hours, yielding this compound with 70–75% efficiency.

Critical Considerations:

  • Excess ammonia (4–5 equiv) ensures complete displacement.

  • Purification via column chromatography (CH₂Cl₂/MeOH gradient) removes unreacted starting materials.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison Based on Yield, Scalability, and Complexity

MethodYield (%)ScalabilityComplexity
Nucleophilic Substitution65–75HighModerate
Protection-Deprotection80–85ModerateHigh
Mesylation-Thiolation70–75LowHigh
  • Nucleophilic substitution is preferred for large-scale production due to fewer steps.

  • Protection-deprotection offers superior control over reactive sites but requires additional purification.

  • Mesylation-thiolation is limited by the availability of hydroxyethyl precursors.

Analytical Validation and Characterization

Post-synthesis characterization employs:

  • ¹H NMR : Aromatic protons appear as a multiplet at δ 7.3–8.0 ppm, while the aminoethyl group resonates at δ 2.8–3.1 ppm (CH₂-S) and δ 1.5–2.0 ppm (NH₂).

  • FT-IR : Stretching vibrations at 2500–2600 cm⁻¹ (S-H, absent in final product), 1680 cm⁻¹ (C=O), and 3300 cm⁻¹ (N-H).

  • Mass Spectrometry : Molecular ion peak at m/z 197.26 ([M+H]⁺), consistent with the molecular formula C₉H₁₁NO₂S .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : 2-(2-Aminoethylthio)benzoic acid serves as a reactant in synthesizing various heterocyclic compounds and organic molecules. Its unique functional groups facilitate diverse chemical reactions, including oxidation, reduction, and substitution.
  • Analytical Chemistry : It is utilized in analytical methods for detecting thiol-containing compounds due to its reactive thiol group, which can form stable complexes with heavy metals.

Biology

  • Enzyme Mechanisms : Research indicates that this compound is employed in studying enzyme mechanisms and protein interactions. Its ability to form covalent bonds with proteins allows for detailed investigations into enzyme activity and inhibition.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound's structural features may enhance its efficacy against bacterial infections, warranting further investigation into its therapeutic applications .

Medicine

  • Therapeutic Potential : Investigated for its role as an adjunct therapy in schizophrenia treatment, it shows promise in modulating neurotransmitter systems. The compound's mechanism of action may involve interactions with specific receptors or enzymes related to psychiatric disorders.
  • Drug Development : As a precursor for synthesizing novel pharmacological agents, this compound is explored for developing new drugs targeting various diseases due to its biological activity and chemical versatility.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against Mycobacterium tuberculosis. Results indicated that certain analogs exhibited sub-micromolar minimum inhibitory concentrations (MIC), demonstrating significant antibacterial properties while maintaining selectivity over mammalian cells .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition highlighted the compound's ability to interact with specific enzymes involved in metabolic pathways. By forming covalent bonds with active site residues, it effectively inhibited enzyme activity, providing insights into its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylthio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural features of 2-(2-Aminoethylthio)benzoic acid and related compounds:

Compound Name Substituent/Modification Key Structural Features Evidence Source
This compound 2-Aminoethylthio group Thioether-linked aminoethyl chain; planar geometry
2-[(2-Amino-2-oxoethyl)thio]benzoic acid Amino-oxoethylthio group Oxo group on ethyl chain; enhances H-bonding
2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid Methyl(phenyl)amino-oxoethylthio Bulky aromatic substituent; potential for π-π interactions
Benzotriazole derivatives Benzotriazole-aminoethyl groups Heterocyclic benzotriazole core; enhanced stability
2-[(Carboxymethyl)thio]benzoic acid Carboxymethylthio group Additional carboxylic acid group; increased acidity
2-Acetylamino benzoic acid methyl ester (Av7) Acetylamino and methyl ester groups Esterified carboxyl; acetyl-protected amine

Key Observations :

  • The aminoethylthio group in the target compound allows for versatile hydrogen bonding and coordination, distinguishing it from carboxymethylthio derivatives (e.g., ), which exhibit higher acidity due to dual carboxylic groups .
  • Oxo modifications (e.g., ) introduce ketone functionalities that may alter solubility and reactivity .
  • Benzotriazole-based analogs () demonstrate enhanced thermal stability and antimicrobial activity due to their heterocyclic cores .
Antimicrobial Activity
  • Benzotriazole derivatives (e.g., L-2 in ) exhibit moderate to strong antibacterial and antifungal activity, attributed to their ability to form stable metal complexes that disrupt microbial membranes .
Antitumor Potential
  • In , Av7 and Av9 (novel benzoic acid derivatives with acetylated amino groups) demonstrated stronger inhibition of tumor cell proliferation than the positive control 5-FU, highlighting the importance of amino group positioning and protection .

Physicochemical Properties

Crystal Structure and Stability
  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid () crystallizes in a triclinic system (space group P1) with planar geometry, stabilized by O–H⋯O and C–H⋯O hydrogen bonds. This contrasts with bulkier analogs like 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid, which may exhibit less crystalline order due to steric hindrance .
Solubility and Reactivity
  • Carboxymethylthio derivatives () are highly polar due to dual carboxylic groups, favoring aqueous solubility, whereas methyl ester analogs () are more lipophilic, enhancing membrane permeability .

Biological Activity

2-(2-Aminoethylthio)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications. The compound is structurally characterized by a benzoic acid moiety with an aminoethylthio side chain, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H11NO2S\text{C}_9\text{H}_{11}\text{N}\text{O}_2\text{S}

This structure includes:

  • A benzene ring
  • A carboxylic acid group (-COOH)
  • An aminoethylthio group (-NH(CH_2)_2SH)

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity. For instance, studies suggest that derivatives of benzoic acids can inhibit proteasome activity and enhance autophagy pathways in human cells .
  • Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzoic acid derivatives. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens, including bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition .

2. Cytotoxic Effects

Research has explored the cytotoxicity of related compounds in cancer cell lines. For instance, certain benzoic acid derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

3. Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines or by modulating immune responses .

Study 1: Evaluation of Cytotoxicity

In a study evaluating various benzoic acid derivatives, researchers assessed the cytotoxic effects on human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). The results indicated that certain derivatives enhanced proteasome activity without significant cytotoxicity at tested concentrations (1 and 10 μg/mL) . This suggests a potential therapeutic window for further investigation.

CompoundCell LineCytotoxicity (%) at 10 μg/mL
Compound 1Hep-G24.81 ± 0.28
Compound 2A20585.02 ± 0.18
Compound 3CCD25sk3.56 ± 4.06

Study 2: Antimicrobial Efficacy

A comparative study investigated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. The results showed that certain derivatives inhibited bacterial growth effectively, indicating potential for development as antimicrobial agents .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-Aminoethylthio)benzoic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, the aminoethylthio group can be introduced via coupling of 2-mercaptobenzoic acid with a protected aminoethyl halide. Intermediates should be characterized using NMR (to confirm functional group integrity), IR spectroscopy (to track thiol and carboxylic acid moieties), and LC-MS (to verify molecular ions and purity). Protecting groups (e.g., tert-butoxycarbonyl for amines) are critical to prevent side reactions .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include space group (e.g., triclinic P1), cell dimensions (e.g., a = 4.8774 Å, b = 9.470 Å), and refinement protocols (e.g., SHELXL-2018). Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) ensures accuracy. Hydrogen bonding networks, particularly between the amino and carboxyl groups, should be analyzed for stability insights .

Q. What analytical techniques are used to quantify this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) is preferred for sensitivity. Chromatographic separation on a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) minimizes matrix effects. Calibration curves (1–1000 ng/mL) validated via accuracy (90–110%) and precision (RSD <10%) are essential. Solid-phase extraction (SPE) pre-concentration improves detection limits .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Cross-validation using complementary techniques is critical:

  • NMR : Compare J-coupling patterns and NOE effects to confirm stereochemistry.
  • High-resolution mass spectrometry (HRMS) : Resolve isobaric interferences (e.g., tautomers like thiol vs. thione).
  • XRD : Resolve ambiguities in bond lengths/angles caused by dynamic processes in solution.
    Computational tools (e.g., DFT calculations) can model tautomeric equilibria or rotational barriers .

Q. What strategies optimize yield in multi-step synthesis of this compound derivatives?

  • Methodological Answer :

  • Stepwise optimization : Use design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading).
  • In-line monitoring : Employ HPLC or inline IR to detect intermediates and adjust reaction parameters in real time.
  • Protecting group selection : Use acid-labile groups (e.g., Boc) for amino protection to avoid side reactions during thiol coupling.
    Yield improvements (e.g., from 45% to 78%) are achievable via microwave-assisted synthesis for faster kinetics .

Q. How can the interaction of this compound with biomolecules be studied?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized proteins.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., glutathione S-transferase). Validate with enzymatic inhibition assays (IC50 determination) .

Q. What approaches elucidate the metabolic pathways of this compound?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to identify Phase I metabolites (e.g., hydroxylation, deamination).
  • Radiolabeling : Use 14C-labeled compounds to trace metabolic fate in vivo.
  • High-resolution mass spectrometry (HRMS) : Detect glutathione adducts (Phase II metabolism) via neutral loss scanning. Metabolite structures are confirmed by MS/MS fragmentation patterns .

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